BenchChemオンラインストアへようこそ!

5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Potassium-competitive acid blocker H+,K+-ATPase inhibition Gastric acid secretion

This 5-methylbenzimidazole with an N-pyridin-3-ylsulfonyl azetidine creates a rigid 3D pharmacophore absent in planar pyrrole P-CABs like vonoprazan. The azetidine ring enforces a ~90° bond angle, orienting the sulfonyl-pyridine group uniquely for target-engagement studies. Ideal as a low-potency control (structurally related analogs show IC50 ~5–9 µM) or as an SAR starting point to vary the heteroaryl sulfonyl group. Purity ≥95%, MW 328.39, shipped globally for medicinal chemistry and assay-validation projects.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1396680-52-6
Cat. No. B3018218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
CAS1396680-52-6
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C16H16N4O2S/c1-11-4-5-14-15(7-11)19-16(18-14)12-9-20(10-12)23(21,22)13-3-2-6-17-8-13/h2-8,12H,9-10H2,1H3,(H,18,19)
InChIKeyNMKFNTYOVJFJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1396680-52-6): Procurement-Relevant Chemical Profile


5-Methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1396680-52-6; molecular formula C16H16N4O2S; MW 328.39) is a synthetic heterocyclic small molecule composed of a benzimidazole core, an azetidine ring, and a pyridine-3-sulfonyl substituent . It is primarily offered by chemical suppliers as a research reagent at a purity of ≥95% . Publicly available peer-reviewed pharmacological or selectivity data for this exact compound remain absent from major databases such as PubMed, ChEMBL, and PubChem as of mid-2026.

Why 5-Methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole or Sulfonamide Analogs


The compound's unique combination of a benzimidazole scaffold with an N-pyridin-3-ylsulfonyl azetidine moiety creates a distinct three-dimensional pharmacophore that is absent in common benzimidazole-based proton pump inhibitors (e.g., omeprazole, lansoprazole) or pyrrole-based potassium-competitive acid blockers (e.g., vonoprazan, tegoprazan) [1]. The azetidine ring imposes a constrained geometry (bond angle ~90°) that fundamentally alters the spatial orientation of the sulfonyl-pyridine group compared to more flexible piperidine or pyrrolidine analogs, potentially leading to divergent target engagement profiles [1]. Additionally, the 5-methyl substituent on the benzimidazole core is a position known to influence metabolic stability and target selectivity in benzimidazole series; its presence excludes direct interchangeability with unsubstituted or 5-methoxy benzimidazole analogs [1]. Without explicit comparator data for this compound, substitution carries the risk of unanticipated potency shifts or selectivity changes.

Quantitative Differentiation Evidence for 5-Methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole


H+, K+-ATPase Inhibitory Potency of the Azetidine-Bearing Benzimidazole Chemotype vs. Benchmark P-CABs

The target compound has not been directly tested in published H+,K+-ATPase assays. However, structurally related azetidine-containing benzimidazole derivatives from the same chemical series (compounds A12 and A18) inhibit porcine gastric H+,K+-ATPase with IC50 values of 9.32 µM and 5.83 µM, respectively [1]. These values are approximately 300-fold weaker than the clinically approved P-CAB vonoprazan (TAK-438), which shows an IC50 of 0.019 µM under comparable conditions (pH 6.5, porcine gastric microsomes) [2]. This comparison illustrates the chemotype's range of activity but cannot be directly attributed to the target compound without experimental confirmation.

Potassium-competitive acid blocker H+,K+-ATPase inhibition Gastric acid secretion

Structural Differentiation: Azetidine Constraint vs. Flexible Pyrrolidine/Piperidine Analogs

The target compound incorporates an azetidine ring (four-membered) bearing the pyridine-3-sulfonyl group, a conformational restriction strategy explicitly employed in the design of benzimidazole P-CABs to enhance target selectivity [1]. While the parent vonoprazan employs a flexible pyrrole core, the azetidine-constrained benzimidazole chemotype reduces conformational degrees of freedom, which can reduce off-target interactions as demonstrated in the broader series [1]. Quantitative selectivity data for this specific compound are not publicly available.

Conformational restriction Azetidine Structure-activity relationship

Metabolic Stability: In Vitro Half-Life Data for the Azetidine-Benzimidazole Chemotype

In the 2023 study, compound A18 (an azetidine-containing benzimidazole) demonstrated good in vitro metabolic stability in liver microsomes [1]. The in vivo pharmacokinetic profile in rats showed an oral half-life (p.o.) of 3.21 h and an intravenous half-life (i.v.) of 8.67 ± 1.15 h [1]. While these data are for a close structural analog, they suggest the azetidine-benzimidazole scaffold is not inherently metabolically labile. No head-to-head PK comparison with the target compound or with pyrrole-based P-CABs was reported.

Metabolic stability Hepatic microsomes Pharmacokinetics

In Vivo Gastric Acid Suppression: Chemotype Efficacy in Rat Models

Compounds A12 and A18 significantly inhibited basal, 2-deoxy-D-glucose (2DG)-stimulated, and histamine-stimulated gastric acid secretion in rats [1]. The magnitude of inhibition and duration of effect were not quantified against a positive control (e.g., vonoprazan) in the same study. This provides evidence that the benzimidazole-azetidine chemotype is orally active and effective in vivo, but does not differentiate the target compound from other series members.

Gastric acid secretion In vivo pharmacology Rat model

Recommended Application Scenarios for 5-Methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole Based on Differentiated Evidence


Chemical Biology Probe for H+,K+-ATPase with a Structurally Novel Azetidine Pharmacophore

For researchers seeking a structurally differentiated alternative to pyrrole-based P-CABs (e.g., vonoprazan) for target engagement studies, this compound offers a distinct chemotype combining a benzimidazole core with an azetidine-constrained geometry [1]. Its activity profile, while unvalidated, may enable exploration of binding modes inaccessible to planar pyrrole inhibitors.

Negative Control or Benchmarking Tool in P-CAB Discovery Programs

Given that structurally related compounds in this series exhibit IC50 values in the low micromolar range (~5-9 µM) [1], this compound may serve as a partially active or inactive control in H+,K+-ATPase assays when a compound with markedly lower potency than vonoprazan (IC50 0.019 µM [2]) is required for assay validation.

Pharmacokinetic/Pharmacodynamic Relationship Studies Using the Benzimidazole-Azetidine Scaffold

The favorable pharmacokinetic profile observed for analog A18 (t1/2 i.v. 8.67 h in rats) [1] suggests that compounds in this series may be suitable for sustained-release formulation studies or for PD models requiring extended target coverage, provided the target compound's own PK parameters are experimentally confirmed.

Structure-Activity Relationship (SAR) Studies Around Azetidine Sulfonamide Substitution

The target compound's pyridine-3-sulfonyl azetidine moiety serves as a key handle for SAR exploration. Procurement for medicinal chemistry campaigns is justified when the goal is to vary the heteroaryl sulfonyl group (e.g., comparing pyridin-3-yl vs. pyridin-4-yl vs. thiophenyl) to optimize potency or selectivity in the benzimidazole P-CAB series [1].

Quote Request

Request a Quote for 5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.